molecular formula C13H13NO2 B1626359 Ethyl 2-(1H-pyrrol-1-YL)benzoate CAS No. 78540-08-6

Ethyl 2-(1H-pyrrol-1-YL)benzoate

Cat. No. B1626359
CAS RN: 78540-08-6
M. Wt: 215.25 g/mol
InChI Key: PJRVHTKUFNCDJR-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-1-yl)benzoate, commonly referred to as ethyl-2-pyrrolbenzoate, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in methanol and ethanol and has a melting point of 134-136°C. It is a derivative of benzoic acid and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on heterocyclic compounds, including pyrrole derivatives, is significant for developing new synthetic methodologies. For instance, the study by Zhang and Huang (1997) illustrates the reaction of ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in DMF to yield pyrrolo[1,2-a]quinoxaline derivatives, showcasing a novel approach to synthesizing complex heterocyclic structures Zhang & Huang, 1997.

Asymmetric Synthesis for Alkaloid Production

The asymmetric intramolecular Michael reaction, investigated by Hirai et al. (1992), demonstrates the construction of chiral building blocks for enantioselective alkaloid synthesis. Using compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, they obtained pyrrolidine and piperidine derivatives, essential for alkaloid synthesis, highlighting the importance of asymmetric synthesis in producing biologically active compounds Hirai et al., 1992.

Molecular Characterization and Analysis

Fereyduni et al. (2011) focused on the synthesis, characterization, and computational analysis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, providing valuable insights into the molecular structure and properties through spectroscopic and computational methods. This type of research is crucial for understanding the electronic and structural characteristics of novel compounds, which can inform their potential applications in various fields Fereyduni et al., 2011.

Catalytic Systems for Chemical Transformations

The development of advanced catalytic systems for improving the efficiency of chemical transformations is another area of interest. Dong et al. (2017) described a palladium catalyst system that allows for the general alkoxycarbonylation of alkenes, including sterically hindered and demanding olefins. This research highlights the importance of catalyst design in enhancing the versatility and efficiency of industrial and laboratory chemical processes Dong et al., 2017.

Advanced Materials and Sensing Applications

Novel materials and sensors represent another application area. Wang et al. (2015) developed fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide. Such research demonstrates the potential of heterocyclic compounds in creating sensitive and selective sensors for environmental monitoring and biomedical applications Wang et al., 2015.

properties

IUPAC Name

ethyl 2-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVHTKUFNCDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506432
Record name Ethyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-pyrrol-1-YL)benzoate

CAS RN

78540-08-6
Record name Ethyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino benzoic acid ethyl ester (20 g; 121 mmol) in acetic acid (35 mL) was added 2,5-dimethoxytetrahydrofuran (19 g; 174 mmol). The reaction mixture was stirred for two hours at reflux. After evaporation of the solvent, the crude product was purified by flash column chromatography (methylene chloride) to give compound 2-pyrrol-1-yl-benzoic acid ethyl ester as a yellow oil. Rf=0.63 (methylene chloride); (22.2 g; 103 mmol; 85%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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